Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride
Brand Name: Vulcanchem
CAS No.: 71975-57-0
VCID: VC16999006
InChI: InChI=1S/C26H40NO.ClH/c1-5-6-7-9-14-23(2)21-25-17-12-13-18-26(25)28-20-19-27(3,4)22-24-15-10-8-11-16-24;/h8,10-13,15-18,23H,5-7,9,14,19-22H2,1-4H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C26H40ClNO
Molecular Weight: 418.1 g/mol

Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride

CAS No.: 71975-57-0

Cat. No.: VC16999006

Molecular Formula: C26H40ClNO

Molecular Weight: 418.1 g/mol

* For research use only. Not for human or veterinary use.

Benzyldimethyl(2-(2-methyloctylphenoxy)ethyl)ammonium chloride - 71975-57-0

Specification

CAS No. 71975-57-0
Molecular Formula C26H40ClNO
Molecular Weight 418.1 g/mol
IUPAC Name benzyl-dimethyl-[2-[2-(2-methyloctyl)phenoxy]ethyl]azanium;chloride
Standard InChI InChI=1S/C26H40NO.ClH/c1-5-6-7-9-14-23(2)21-25-17-12-13-18-26(25)28-20-19-27(3,4)22-24-15-10-8-11-16-24;/h8,10-13,15-18,23H,5-7,9,14,19-22H2,1-4H3;1H/q+1;/p-1
Standard InChI Key WYWLCCDSEPNOPK-UHFFFAOYSA-M
Canonical SMILES CCCCCCC(C)CC1=CC=CC=C1OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Identifiers

The compound’s IUPAC name is benzyl-dimethyl-[2-[2-(2-methyloctyl)phenoxy]ethyl]azanium chloride . Key identifiers include:

  • CAS Registry Number: 71975-57-0

  • EC Number: 276-244-9

  • PubChem CID: 3018305

  • DSSTox Substance ID: DTXSID90992667

Its SMILES representation (CCCCCCC(C)CC1=CC=CC=C1OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]) highlights a benzyl group linked to a dimethylammonium moiety via an ethoxy bridge, with a 2-methyloctyl substituent on the phenolic ring .

Molecular Geometry and Conformational Analysis

The compound’s 3D conformer reveals a flexible aliphatic chain (2-methyloctyl) and a rigid aromatic system. Key structural metrics include:

  • Rotatable bonds: 13, enabling conformational adaptability .

  • Topological Polar Surface Area: 9.2 Ų, indicating low polarity .

  • Undefined stereocenter: 1, suggesting potential for stereoisomerism .

Physicochemical Properties

Table 1 summarizes critical physicochemical parameters computed via PubChem’s algorithms :

PropertyValue
Molecular Weight418.1 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
LogP (Octanol-Water)Not explicitly reported
Topological Polar Surface Area9.2 Ų
Heavy Atom Count29
Complexity Index388

The absence of hydrogen bond donors and minimal polar surface area suggest hydrophobic dominance, aligning with surfactant behavior.

Functional Applications

Industrial Formulations

Potential uses include:

  • Cleaning products: As a stabilizer in disinfectants.

  • Polymer additives: Enhancing antistatic properties in plastics.

Research Gaps and Future Directions

  • Antimicrobial Efficacy: No peer-reviewed studies validate its activity against specific pathogens.

  • Toxicokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.

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